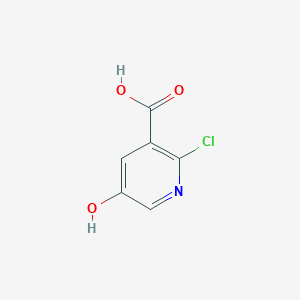

4-Chloro-1H-indole-3-carboxylic acid

Übersicht

Beschreibung

“4-Chloro-1H-indole-3-carboxylic acid” is a chemical compound that is a member of the class of compounds known as auxins . It is a chlorinated analogue of the more common indole-3-acetic acid (IAA) auxin . It is found in the seeds of a variety of plants, particularly legumes such as peas and broad beans .

Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . A novel series of peptide-heterocycle hybrids consisting of an indole-3-carboxylic acid constituent conjugated with short dipeptide motifs was designed and synthesized by using the solid phase peptide synthesis methodology .

Molecular Structure Analysis

The molecular structure of “4-Chloro-1H-indole-3-carboxylic acid” is represented by the formula: C9H6ClNO2 . The InChI representation of the molecule is: InChI=1S/C9H6ClNO2/c10-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H .

Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

4-Chloro-1H-indole-3-carboxylic acid: is a significant compound in the synthesis of indole derivatives, which are prevalent in many natural products and drugs. These derivatives have been increasingly recognized for their potential in treating cancer cells. They exhibit various biologically vital properties, including the ability to interfere with cancer cell proliferation and induce apoptosis .

Antimicrobial Activity

The structural framework of indole derivatives, including those derived from 4-Chloro-1H-indole-3-carboxylic acid, has been explored for antimicrobial properties. Research indicates that these compounds can be effective against a range of microbes, offering a pathway for the development of new antibiotics .

Neurological Disorders

Indole compounds have shown promise in the treatment of various neurological disorders. The derivatives of 4-Chloro-1H-indole-3-carboxylic acid may be used to synthesize molecules that can interact with neural pathways, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease .

Plant Growth Regulation

Indole derivatives play a crucial role in plant biology, acting as growth regulators. They can stimulate root and fruit formation and activate the plant’s immune system against harmful biotic and abiotic factors. This makes 4-Chloro-1H-indole-3-carboxylic acid valuable for agricultural applications, where it can enhance crop growth and disease resistance .

Drug Discovery and Development

The indole ring system is a significant structure in drug discovery, functioning as a scaffold for various receptors. Compounds synthesized from 4-Chloro-1H-indole-3-carboxylic acid can be used to create molecules that target specific receptors, aiding in the development of new medications .

Inhibitors of Cellular Pathways

Research has utilized 4-Chloro-1H-indole-3-carboxylic acid as a reactant for the preparation of inhibitors that can disrupt cellular pathways, such as the Hedgehog signaling pathway. This pathway is crucial for cell differentiation and proliferation, and its inhibition can be a strategy for treating cancers .

Anti-inflammatory Agents

The derivatives of 4-Chloro-1H-indole-3-carboxylic acid have been studied for their anti-inflammatory properties. By modulating inflammatory pathways, these compounds could serve as the basis for new anti-inflammatory drugs .

Receptor Tyrosine Kinase Inhibition

Indole-based compounds are being investigated for their ability to inhibit receptor tyrosine kinases, which are enzymes that play a key role in the signaling pathways of cells. Inhibitors developed from 4-Chloro-1H-indole-3-carboxylic acid could be used to treat various diseases, including cancer .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 4-chloro-1h-indole-3-carboxylic acid, bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and have been found in many important synthetic drug molecules .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole and its derivatives are known to maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties .

Action Environment

It is known that changes in food intake and gut microbiota can greatly impact the metabolic concentration of indole in the intestine .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKHLIJRUYVIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553667 | |

| Record name | 4-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1H-indole-3-carboxylic acid | |

CAS RN |

23872-36-8 | |

| Record name | 4-Chloro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23872-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

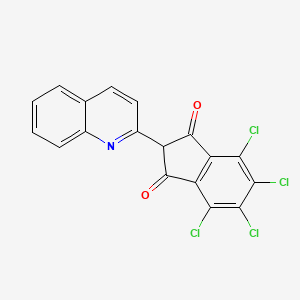

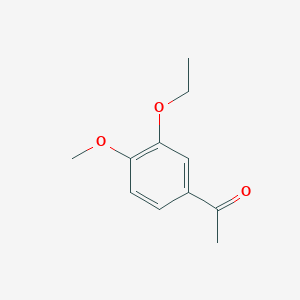

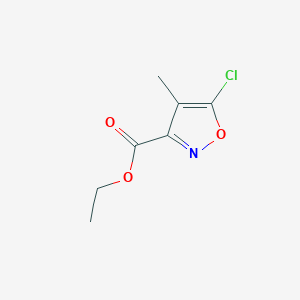

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1590585.png)

![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B1590593.png)

![2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid](/img/structure/B1590594.png)